Choline 2,5-dihydroxybenzoate
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Overview
Description
Choline 2,5-dihydroxybenzoate is a chemical compound that combines choline, an essential nutrient, with 2,5-dihydroxybenzoic acid, a derivative of benzoic acid. Choline is vital for various biological functions, including cell membrane integrity and neurotransmission, while 2,5-dihydroxybenzoic acid is known for its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline 2,5-dihydroxybenzoate can be synthesized through a reaction between choline chloride and 2,5-dihydroxybenzoic acid. The reaction typically involves dissolving both reactants in a suitable solvent, such as methanol or ethanol, and allowing the mixture to react under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Choline 2,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoic acid moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Choline 2,5-dihydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in cellular metabolism and as a potential antioxidant.
Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the formulation of dietary supplements and as an additive in food products
Mechanism of Action
The mechanism of action of choline 2,5-dihydroxybenzoate involves its dual components:
Choline: Acts as a precursor for acetylcholine, a neurotransmitter essential for nerve function. It also plays a role in lipid metabolism and cell membrane integrity.
2,5-Dihydroxybenzoic Acid: Functions as an antioxidant, scavenging free radicals and protecting cells from oxidative stress
Comparison with Similar Compounds
Choline Chloride: A common form of choline used in supplements and animal feed.
2,5-Dihydroxybenzoic Acid: Known for its antioxidant properties and used in various pharmaceutical formulations.
Uniqueness: Choline 2,5-dihydroxybenzoate uniquely combines the benefits of choline and 2,5-dihydroxybenzoic acid, offering both neuroprotective and antioxidant properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
93857-07-9 |
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Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-carboxy-4-hydroxyphenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H6O4.C5H14NO/c8-4-1-2-6(9)5(3-4)7(10)11;1-6(2,3)4-5-7/h1-3,8-9H,(H,10,11);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI Key |
DBIKXMHOALQSFK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC(=C(C=C1O)C(=O)O)[O-] |
Origin of Product |
United States |
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